Methyl 4-amino-3-cyanobenzoate
Overview
Description
Methyl 4-amino-3-cyanobenzoate is a chemical compound with the molecular formula C9H8N2O2. It is a white crystalline powder commonly used in various fields of research, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an amino group, a cyano group, and a methyl ester group attached to a benzene ring.
Scientific Research Applications
Organic Chemistry Teaching : A study demonstrated the use of Fischer esterification reaction for synthesizing 4-amino-3-nitrobenzoic acid methyl ester, potentially applicable in introductory organic chemistry courses. This compound's synthesis and characterization, including its bright-yellow color and purification process, make it an effective teaching tool in organic chemistry labs (Kam, Levonis, & Schweiker, 2020).
Antiproliferative Activity and Drug Development : The synthesis and evaluation of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate derivatives, including a variant of Methyl 4-amino-3-cyanobenzoate, were studied. These compounds showed potential as antiproliferative agents, with virtual target predictions and docking studies indicating their cytotoxic properties (Yurttaş, Evren, & Özkay, 2022).
Catalysis and Organic Synthesis : A research study focused on the use of a novel and heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This work highlighted the application of this compound in the synthesis of complex organic compounds with potentially significant pharmacological activities (Maleki & Ashrafi, 2014).
Diuretic Compounds Synthesis : Research on the bioactivity of 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives, structurally related to this compound, found these compounds to exhibit both diuretic and antidiuretic effects. This study contributed to the understanding of structure-effect relationships in diuretic compounds (Kravchenko, 2018).
Hydrogen-Bonding Studies in Crystallography : Investigations into the structures of hydrogen-bonded chains and sheets in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate provided insights into the molecular electronic structures and intermolecular interactions, which are crucial for understanding the properties of compounds like this compound (Portilla et al., 2007).
Synthesis of Pyrrole Derivatives : A study on the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones showed the application of this compound in creating pyrrole-containing products, which are important in various chemical and pharmaceutical processes (Galenko et al., 2019).
Insecticide Research : The metabolism of insecticidally active compounds, specifically related to the GABAA receptor antagonist class, was investigated. This study contributes to the understanding of the biochemical and pharmacological roles of cyanobenzoates in insecticide activity (Deng, Palmer, Toia, & Casida, 1990).
Cosmetic and Food Preservative Analysis : Methyl 4-hydroxybenzoate, a compound related to this compound, was studied for its role as an anti-microbial agent in cosmetics and as a food preservative. The research included crystal structure analysis and theoretical calculations, providing insight into the properties of related benzoate compounds (Sharfalddin et al., 2020).
Solubility Studies in Pure Solvents : An experiment on the solubility of 2-amino-3-methylbenzoic acid, a compound structurally related to this compound, in various solvents is crucial for its purification and has implications for the handling and processing of similar compounds (Zhu et al., 2019).
Antitumor Prodrug Development : The creation of amino acid prodrugs of novel antitumor benzothiazoles, structurally akin to this compound, was studied. This research is significant for the development of new, effective cancer treatments (Bradshaw et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-amino-3-cyanobenzoate is a chemical compound with the molecular formula C9H8N2O2
Mode of Action
It’s known that cyanoacetamide derivatives, which this compound may be related to, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions . These reactions can lead to the formation of biologically active novel heterocyclic moieties .
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (17617 g/mol) and its calculated Log P values can provide some insights into its potential pharmacokinetic behavior.
Result of Action
It’s known that cyanoacetamide derivatives have diverse biological activities , suggesting that this compound could potentially have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-cyanobenzoate can be synthesized through several methods. One common method involves the reaction of 4-amino-3-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives
Properties
IUPAC Name |
methyl 4-amino-3-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPXZVQTLYMWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439911 | |
Record name | METHYL 4-AMINO-3-CYANOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159847-80-0 | |
Record name | Methyl 4-amino-3-cyanobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159847-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 4-AMINO-3-CYANOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.